3-Ethylindolizine-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethylindolizine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-8-7-9(11(13)14)10-5-3-4-6-12(8)10/h3-7H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZMDEDJWGGNAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2N1C=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564040 | |
| Record name | 3-Ethylindolizine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120221-65-0 | |
| Record name | 3-Ethylindolizine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Ethylindolizine 1 Carboxylic Acid and Analogues
Strategies for Indolizine (B1195054) Ring System Construction
The synthesis of the indolizine core can be broadly categorized into several strategic approaches. Among the most powerful and widely utilized are those involving cycloaddition reactions mediated by pyridinium (B92312) ylides and various metal-catalyzed cyclization processes. These methods offer high efficiency and the ability to introduce a wide array of substituents onto the indolizine framework.
Pyridinium Ylide-Mediated Cycloaddition Reactions
The 1,3-dipolar cycloaddition reaction involving pyridinium ylides stands as a classic and highly effective method for assembling the indolizine skeleton. rsc.orgchim.it Pyridinium ylides are versatile 1,3-dipoles that can react with various dipolarophiles to construct the five-membered pyrrole (B145914) ring fused to the pyridine (B92270) core. researchgate.netresearchgate.net
The most common application of pyridinium ylides in this context is the [3+2] cycloaddition reaction with electron-deficient alkynes and alkenes. researchgate.netnih.gov When alkynes are used as dipolarophiles, the reaction typically proceeds to form a dihydroindolizine intermediate, which spontaneously aromatizes, often through air oxidation, to yield the stable indolizine product. nih.gov This approach is one of the most straightforward routes to substituted indolizines. nih.gov
The reaction with alkenes also proceeds via a [3+2] cycloaddition to furnish a tetrahydroindolizine adduct. nih.gov However, unlike the reaction with alkynes, this pathway requires a subsequent oxidation step to achieve the final aromatic indolizine system. rsc.org The choice of alkyne or alkene dipolarophile allows for significant variation in the substitution pattern of the final product. For instance, the reaction of a pyridinium ylide with dimethylacetylene dicarboxylate (DMAD) is a well-established method for producing 1,2-disubstituted indolizines. mdpi.com
| Pyridinium Salt Precursor | Dipolarophile | Conditions | Product Type | Reference |
| N-phenacylpyridinium bromide | Dimethylacetylene dicarboxylate (DMAD) | Base (e.g., K₂CO₃), Acetonitrile | 1,2-dicarboxylate-3-benzoyl-indolizine | researchgate.net |
| 4-cyanopyridinium salt | Ethyl propiolate | Tris buffer, 25 °C | 7-cyano-1-carboxylate-indolizine | nih.gov |
| Pyridinium salt | Nitroolefins | Base, mild conditions | Spiro-indolizidine scaffold | rsc.org |
| N-N pyridinium ylide | Activated/unactivated alkenes | Photosensitizer, light | ortho-pyridyl γ- and δ-lactams | nih.govresearchgate.net |
This table presents representative examples of [3+2] cycloaddition reactions.
Pyridinium ylides are often reactive intermediates that are generated in situ to avoid isolation. researchgate.netresearchgate.net A primary method for their formation involves the deprotonation of a corresponding pyridinium salt using a base. organic-chemistry.org The salt is typically prepared by the alkylation of a pyridine derivative. nih.gov The acidity of the α-proton on the substituent attached to the nitrogen atom is a crucial factor, and an electron-withdrawing group is often required to facilitate ylide formation. researchgate.net
Alternatively, pyridinium ylides can be generated from the reaction of pyridines with carbene precursors, such as diazo compounds. researchgate.net This can be achieved under various catalytic conditions, including metal catalysis (e.g., copper) or photocatalysis. researchgate.netacs.org For example, blue LED light has been used to mediate the in situ generation of pyridinium ylides from pyridines and aryl diazoacetates, which then undergo cycloaddition with dipolarophiles. acs.org This catalytic approach expands the utility and operational simplicity of ylide-mediated reactions.
The mechanism of the [3+2] cycloaddition is a well-studied process. It begins with the formation of the pyridinium ylide, which exists as a resonance-stabilized 1,3-dipole. researchgate.netresearchgate.net This ylide then reacts with a dipolarophile (alkene or alkyne). The reaction is believed to proceed through a concerted or stepwise pathway, leading to a bicyclic adduct. nih.gov In the case of an alkyne, the resulting dihydroindolizine readily eliminates a molecule of hydrogen or undergoes oxidation to achieve the aromatic indolizine ring system. nih.govnih.gov
More advanced mechanistic pathways have also been explored. Recent studies have described a photoinduced [3+2] cycloaddition that operates via an energy transfer mechanism. nih.govresearchgate.net In this process, a photosensitizer promotes the N-N pyridinium ylide to a triplet-state diradical. This highly reactive intermediate then engages in a stepwise radical [3+2] cycloaddition with alkenes, offering excellent diastereoselectivity under mild conditions. nih.govresearchgate.net
Metal-Catalyzed Indolizine Annulation
Transition metal catalysis represents a powerful and efficient protocol for the construction of the indolizine skeleton, often allowing for reactions to occur under mild conditions with high functional group tolerance. rsc.orgmdpi.com Various metals, including palladium, gold, copper, and iron, have been employed to catalyze the cyclization and annulation reactions that form the indolizine ring. mdpi.comorganic-chemistry.org These methods provide novel pathways for C-C and C-N bond formation, leading to diverse indolizine derivatives. rsc.org
Palladium catalysis is particularly prominent in the synthesis of functionalized indolizines. rsc.orgnih.gov One highly efficient strategy is a palladium-catalyzed cascade reaction involving the cross-coupling of 3-(2-pyridyl) propargyl carbonates with organoboronic acids, followed by a cycloisomerization. rsc.orgnih.gov The proposed mechanism for this transformation involves the initial palladium-catalyzed coupling to form an allenyl pyridine intermediate, which subsequently undergoes cyclization to afford the 1,3-disubstituted indolizine product. rsc.orgnih.gov This method allows for the introduction of a wide variety of substituents at the 1- and 3-positions.
Another innovative palladium-catalyzed approach is a multicomponent reaction that synthesizes indolizines from 2-bromopyridines, imines, and alkynes in the presence of carbon monoxide (CO). nih.gov In this process, CO is not incorporated into the final product but acts to facilitate the formation of a reactive, mesoionic pyridine-based 1,3-dipole, which then undergoes cycloaddition with the alkyne. nih.gov This modular strategy enables systematic variation of all substituents on the indolizine core by changing the reaction components. nih.gov Furthermore, palladium catalysts are effective for the direct C-H functionalization of pre-formed indolizines, enabling the synthesis of more complex structures such as biindolizines with excellent regioselectivity. acs.org
| Reaction Type | Substrates | Catalyst/Reagents | Product | Reference |
| Cross-Coupling/Cycloisomerization | 3-(2-pyridyl) propargyl carbonates, Organoboronic acids | Pd(PPh₃)₄ | 1,3-disubstituted indolizines | rsc.orgnih.gov |
| Carbonylative Multicomponent Coupling | 2-bromopyridines, Imines, Alkynes | Pd catalyst, CO | Polysubstituted indolizines | nih.gov |
| Intramolecular Heck Cyclization | Activated enamidone | Palladium(II) acetate | Thieno[3,2-f]indolizine derivative | tandfonline.com |
| C-H Functionalization | Indolizines, Aryl halides | Pd(OAc)₂ | Biindolizines | acs.org |
| Tandem Coupling/Cycloisomerization | Propargyl amines, Heteroaryl bromides | Pd/Cu catalysts | 3-aminoindolizines | organic-chemistry.org |
This table summarizes key palladium-catalyzed methodologies for indolizine synthesis.
Copper-Catalyzed Methodologies
Copper catalysis has emerged as a versatile and efficient tool for the synthesis of indolizine derivatives due to the low cost and toxicity of copper salts compared to other transition metals. organic-chemistry.org These methods often proceed under mild conditions with high functional group tolerance. nih.gov A novel approach involves the copper-catalyzed coupling cyclization of 2-(pyridin-2-yl)acetate derivatives with gem-difluoroalkenes, which proceeds through the cleavage of C-F bonds to afford a range of disubstituted indolizines in moderate to good yields. rsc.orgrsc.org This strategy is particularly relevant for creating the 1-carboxylate functionality.
Another prominent copper-catalyzed method is the three-component reaction of a pyridine, a ketone (like acetophenone), and a nitroolefin. nih.gov This reaction, catalyzed by CuBr under solvent-free conditions, facilitates the formation of both C-N and C-C bonds in a single operation. nih.gov Similarly, indolizine derivatives can be synthesized from pyridines, methyl ketones, and alkenoic acids under solvent-free conditions, a process that involves copper-catalyzed bromination followed by a 1,3-dipolar cycloaddition and subsequent oxidative aromatization. organic-chemistry.org
Copper catalysts are also effective in the oxidative coupling-annulation of 2-alkylazaarenes with terminal alkenes, providing a simple and atom-economic route to indolizines. organic-chemistry.org Furthermore, the cycloisomerization of 2-pyridyl-substituted propargylic acetates offers an efficient pathway to C-1 oxygenated indolizines under mild conditions. organic-chemistry.org
Table 1: Examples of Copper-Catalyzed Indolizine Synthesis
| Starting Materials | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|
| 2-(Pyridin-2-yl)acetate, gem-difluoroalkene | CuI, Cs₂CO₃ | Utilizes C-F bond cleavage; good functional group compatibility. | rsc.orgrsc.org |
| Pyridine, Acetophenone, Nitroolefin | CuBr, (NH₄)₂S₂O₈ | Solvent-free, green chemistry approach; forms C-N and C-C bonds. | nih.gov |
| 2-Alkylazaarenes, Terminal Alkenes | Copper Catalyst | Highly selective oxidative coupling-annulation; atom-economic. | organic-chemistry.org |
| 2-Pyridyl-substituted propargylic acetates | Copper Catalyst | Mild conditions; yields C-1 oxygenated indolizines. | organic-chemistry.org |
Rhodium-Catalyzed Transformations
Rhodium catalysts offer unique pathways for the synthesis of functionalized indolizines, often through multi-step, one-pot sequences that build molecular complexity efficiently. nih.govacs.org A notable example is the sequential rhodium-catalyzed [2+1]-cyclopropanation, palladium-catalyzed ring expansion, and subsequent oxidation. nih.govacs.org This one-pot method utilizes pyridotriazoles and 1,3-dienes to produce highly functionalized indolizine derivatives. nih.govacs.org
Another application of rhodium catalysis is in the highly regio- and enantioselective synthesis of 3-allylindolizines. organic-chemistry.org This is achieved through a Rh-catalyzed asymmetric allylation, followed by a Tschitschibabin reaction, employing a chiral bisoxazolinephosphine ligand. organic-chemistry.org While this method yields a 3-allyl group, subsequent reduction could provide the desired 3-ethyl substituent.
Table 2: Rhodium-Catalyzed Indolizine Synthesis Strategies
| Strategy | Starting Materials | Catalyst/Reagents | Outcome | Reference |
|---|---|---|---|---|
| One-Pot Sequential Reaction | Pyridotriazoles, 1,3-Dienes | Rh-catalyst, Pd-catalyst, MnO₂ | Functionalized indolizines. | nih.govacs.org |
| Asymmetric Allylation | Not specified | Rh-catalyst, Chiral Ligand | Highly enantioselective 3-allylindolizines. | organic-chemistry.org |
Mechanistic Pathways in Transition Metal-Catalyzed Indolizine Formation
The mechanisms of transition metal-catalyzed indolizine syntheses, while varied, generally involve a series of fundamental steps. A common pathway begins with the formation of a pyridinium ylide or a related reactive intermediate, which is stabilized or generated by the metal catalyst. For instance, in many copper-catalyzed reactions, the process is believed to proceed through intermediates such as ω-bromoacetophenone, which can then react to form the indolizine core without the necessity of a radical process. nih.gov
A general mechanistic pathway for intramolecular cyclization often involves activation by a Lewis acidic metal catalyst. researchgate.net This is followed by an intramolecular nucleophilic attack or a cycloaddition event to form the five-membered pyrrole ring fused to the pyridine. The final step is typically an oxidation or elimination reaction that leads to the aromatic indolizine ring system. In cobalt-catalyzed reactions, for example, cyclization can occur via cross-dehydrogenative coupling or through reactions with nitrones, where the metal facilitates the key C-C and C-N bond formations. mdpi.com The specific pathway and the rate-determining step are highly dependent on the choice of metal, ligands, and substrates. researchgate.net
Radical Cyclization and Cross-Coupling Approaches
Radical-induced synthetic strategies are gaining prominence for indolizine synthesis due to their unique advantages, such as efficient heterocycle construction under mild conditions. rsc.org These methods often involve the generation of radical species or intermediates that trigger the formation of the indolizine ring. rsc.org
Strategies Utilizing Radical Intermediates
A variety of strategies have been developed that harness the reactivity of radical intermediates. rsc.org One novel approach is the radical cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides, which provides a direct route to structurally diverse methylthio-substituted indolizines. rsc.org Another strategy involves the radical cyclization of β-aminoacrylates to form the core indolizine structure, which has been successfully applied in the synthesis of natural products like (-)-indolizidine 223AB. nih.gov
A metal-free approach utilizes bis(pinacolato)diboron (B136004) (B₂pin₂) to mediate a radical cascade cyclization/aromatization reaction between an enaminone and a pyridine. organic-chemistry.org This method is notable for its broad functional group compatibility, tolerating halogens and various heterocycles. organic-chemistry.org
Atom- and Step-Economy Considerations in Radical Routes
Radical-induced synthetic approaches are often lauded for their high atom- and step-economy. rsc.org Atom economy refers to the efficiency of a reaction in terms of incorporating the atoms of the reactants into the final product, while step economy relates to minimizing the number of synthetic steps required. nih.gov
Cascade reactions, which are common in radical chemistry, are inherently step-economic as they combine multiple bond-forming events into a single operation without isolating intermediates. nih.gov The B₂pin₂-mediated radical cascade, for example, forms the functionalized indolizine core in one pot from simple precursors. organic-chemistry.org These routes minimize waste and the need for purification of intermediates, aligning with the principles of green chemistry. rsc.orgnih.gov By designing syntheses around atom- and step-economical radical cyclizations, chemists can access complex molecules like indolizine derivatives more efficiently. rsc.org
Base-Mediated and Catalyst-Free Cyclization Reactions
While metal catalysts are powerful, the development of base-mediated and catalyst-free methods for indolizine synthesis is a significant goal for sustainable chemistry. These reactions often rely on the inherent reactivity of the starting materials under thermal or base-promoted conditions. organic-chemistry.org
An annulation of 2-pyridylacetates and ynals can proceed without any catalyst or additive, using only molecular oxygen as the oxidant to provide 3-acylated indolizines in very good yields. organic-chemistry.org Similarly, heating 2-(pyridin-2-yl)acetates with nitroolefins in a solvent like DMSO is sufficient to trigger the cyclization and formation of indolizine derivatives without a catalyst. rsc.org
In some cases, reactions that are typically metal-catalyzed can proceed, albeit perhaps less efficiently, under base-mediated or catalyst-free conditions. nih.gov A prominent transition-metal-free, one-pot synthesis of multisubstituted indolizines uses TEMPO as an organic oxidant. organic-chemistry.org This method involves the reaction of α-halo carbonyl compounds, pyridines, and electron-deficient alkenes via a 1,3-dipolar cycloaddition followed by oxidative dehydrogenation. organic-chemistry.org Additionally, strong acids like trifluoroacetic acid (TFA) have been shown to be effective for promoting the intramolecular hydroarylation of alkynes to form fused heterocyclic systems in the absence of any metal catalyst. researchgate.netnih.gov The conjugate addition of indolizines to certain electrophiles can also occur rapidly at room temperature without a catalyst. acs.org
Multi-Component Reactions for Indolizine Scaffold Assembly
Multi-component reactions (MCRs) have emerged as a powerful tool in heterocyclic chemistry, offering significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple, commercially available starting materials. acs.orgacs.org These reactions allow for the construction of the indolizine core in a single synthetic operation, which is a marked improvement over traditional multi-step methods.
A prevalent MCR strategy for indolizine synthesis involves the one-pot coupling of a pyridine derivative, an alkyne, and a third component that facilitates cyclization. acs.org For instance, a facile and regiospecific approach involves the reaction between a pyridine-2-carboxaldehyde, an alkyne, and an α-bromo ketone in the presence of a base like potassium carbonate. acs.org The reaction proceeds through the initial N-alkylation of the pyridine, followed by a series of intramolecular reactions to yield the substituted indolizine scaffold. acs.org
Another elegant MCR approach utilizes 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols. acs.org This metal-free, three-component reaction proceeds under solvent-free conditions, providing a straightforward and highly efficient pathway to functionalized indolizines with good functional group tolerance. acs.org The versatility of MCRs is further highlighted by four-center-3-component reactions that can produce complex tetracyclic indolizine systems through a sequence of Knoevenagel condensation, [4+1] cycloaddition, and intramolecular cyclization cascades. thieme-connect.com These methods demonstrate the potential to pre-install or subsequently functionalize the C1 and C3 positions to achieve the target structure.
Table 1: Examples of Multi-Component Reactions for Indolizine Synthesis
| Reaction Type | Components | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|
| Three-Component Coupling | Pyridine-2-carboxaldehyde, Alkyne, α-Bromo Ketone | K₂CO₃, 50 °C | Facile, efficient, regiospecific assembly. | acs.org |
| Three-Component Coupling | 2-(Pyridin-2-yl)acetate, Ynal, Alcohol/Thiol | Solvent-free, Metal-free | High efficiency, good functional group tolerance. | acs.org |
| Four-Center, Three-Component | Pyridin-2-ylacetonitrile, Aldehyde (2 equiv.), TMSCN | DBU, then Cu(OTf)₂ | One-pot, two-step synthesis of complex fused indolizines. | thieme-connect.com |
| Copper-Catalyzed MCR | Pyridine, α,β-Unsaturated Ketone, Terminal Alkyne | CuBr, Solvent-free | Environmentally friendly approach to polysubstituted indolizines. | researchgate.net |
Green Chemistry Approaches in Indolizine Synthesis (e.g., Microwave, Sonication, Solvent-Free Conditions)
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and improve safety and efficiency. academie-sciences.frresearchgate.net Key green approaches applicable to indolizine synthesis include the use of microwave irradiation, sonication, and performing reactions under solvent-free conditions. researchgate.netresearchgate.net
Microwave-assisted organic synthesis has proven particularly effective, often leading to dramatic reductions in reaction times, increased product yields, and higher product purity compared to conventional heating methods. researchgate.netyoutube.com The direct interaction of microwave irradiation with polar molecules in the reaction mixture allows for rapid and uniform heating, accelerating reaction rates. youtube.com Solvent-free reactions, often coupled with microwave activation, represent an ideal green methodology. academie-sciences.frresearchgate.net By eliminating the solvent, this approach reduces waste, simplifies work-up procedures, and lowers costs and environmental hazards. researchgate.net
For example, the copper-catalyzed multicomponent synthesis of indolizine derivatives can be performed efficiently under solvent-free conditions. researchgate.net Similarly, a three-component reaction of 2-(pyridin-2-yl)acetates, ynals, and alcohols proceeds effectively without any solvent, highlighting the practicality of these green methods. acs.org The main advantages of these techniques are the significant improvements in efficiency, safety, and environmental footprint of the synthetic process. researchgate.net
Table 2: Comparison of Conventional vs. Green Synthesis Methods for Heterocycles
| Feature | Conventional Heating | Microwave-Assisted (Solvent-Free) | Reference |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes | researchgate.netresearchgate.net |
| Energy Consumption | High (bulk heating) | Low (direct molecular heating) | youtube.com |
| Solvent Use | Often requires high-boiling, toxic solvents | None or green solvents (e.g., water) | researchgate.net |
| Product Yield | Variable, often moderate | Generally higher | youtube.com |
| Product Purity | Byproducts from prolonged heating | High purity, fewer side reactions | youtube.com |
| Safety | Risks associated with flammable solvents | Reduced risk by eliminating volatile solvents | academie-sciences.fr |
Installation and Modification of the Ethyl Moiety at the C3 Position
The C3 position of the indolizine ring is the most nucleophilic and thus the most common site for electrophilic substitution. Several strategies exist to introduce the C3-ethyl group, ranging from direct alkylation of the pre-formed heterocycle to incorporating the group from a precursor.
Direct C3-alkylation of an indolizine-1-carboxylate intermediate is a convergent approach to the target molecule. This can be achieved through reactions analogous to the Friedel-Crafts alkylation. Brønsted acid-catalyzed C3-alkylation has been successfully established using various electrophiles. rsc.org Similarly, Lewis acids such as Indium(III) can catalyze the three-component coupling of an indolizine, an amine, and an aldehyde to functionalize the C3 position. rsc.org For the introduction of an ethyl group, an appropriate electrophile like ethyl halide or diethyl sulfate (B86663) could be used, although the reactivity would need to be optimized. More modern methods, such as the B(C₆F₅)₃-catalyzed direct C3 alkylation using amine-based alkylating agents, have been developed for indoles and could be adapted for indolizines. nih.gov Another efficient protocol for the related indole (B1671886) scaffold is the BF₃-OEt₂ promoted C3-alkylation, which demonstrates good yields and a broad substrate scope. nih.gov
Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile method for C-C bond formation. To install an ethyl group at C3, an indolizine precursor bearing a leaving group (e.g., a halide) at the C3 position would be reacted with an ethyl-organometallic reagent (e.g., ethylboronic acid in a Suzuki coupling or diethylzinc (B1219324) in a Negishi coupling).
A more direct cross-coupling approach involves the copper/I₂-mediated oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins. nih.govorganic-chemistry.org Using 1-butene (B85601) as the olefin partner in this type of reaction could potentially lead to the direct formation of a 3-ethylindolizine derivative. Recent advances in radical-radical cross-coupling also offer novel pathways for C-H alkylation, which could be applied to the C3 position of indolizines using abundant precursors. princeton.edu
An alternative to functionalizing the pre-formed ring is to construct the indolizine scaffold from precursors that already contain the ethyl group. The classical Chichibabin reaction, involving the reaction of a pyridinium salt with an α-bromo ketone followed by base-induced cyclization, could utilize 1-bromobutan-2-one to introduce the C3-ethyl group. Another robust method is the 1,3-dipolar cycloaddition between a pyridinium ylide and a dipolarophile. rsc.org Using an alkyne dipolarophile such as 1-butyne (B89482) would directly install the ethyl group at the C3 position of the resulting indolizine ring. The synthesis of 3-substituted indolizines can also be achieved by the reduction of precursor functional groups like 3-nitro or 3-acetyl groups, which can be synthetically manipulated to yield the desired alkyl substituent. rsc.org
Elaboration and Functionalization of the Carboxylic Acid Group at C1
The carboxylic acid at the C1 position is a versatile functional handle that can be converted into a wide array of other groups, enabling the synthesis of diverse analogues for structure-activity relationship studies. The chemistry for these transformations is well-established.
The carboxylic acid can be readily converted into an ester through Fischer esterification with an alcohol under acidic catalysis or by reaction with an alkyl halide in the presence of a base. For more sensitive substrates, activation of the carboxylic acid is preferred. This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an alcohol.
This same acyl chloride intermediate is a key precursor for the synthesis of amides . Reaction with ammonia (B1221849) or a primary/secondary amine yields the corresponding primary, secondary, or tertiary amide. Alternatively, direct amide bond formation can be accomplished using peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which avoid the harsh conditions of acyl chloride formation. This methodology is analogous to that used for the preparation of indoline-2-carboxamides from their corresponding acids. clockss.org
Furthermore, the carboxylic acid can be reduced to a primary alcohol (1-hydroxymethyl-3-ethylindolizine) using strong reducing agents like lithium aluminum hydride (LiAlH₄). The C1 position can also be functionalized through other reactions, such as thiolation or trifluoroacetylation, as demonstrated in late-stage functionalization studies on related indolizine systems. rsc.org
Table 3: Functionalization of the C1-Carboxylic Acid Group
| Transformation | Reagent(s) | Product | Reference (Analogous Chemistry) |
|---|---|---|---|
| Esterification | R-OH, H⁺ (acid catalyst) | C1-Ester | clockss.org |
Oxidative Decarboxylative Functionalization
Oxidative decarboxylative reactions represent a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of indolizine synthesis, this strategy can be employed to introduce substituents onto the indolizine nucleus.
One prominent approach involves the copper-mediated radical oxidative annulation of 2-(pyridin-2-yl)acetate derivatives with α,β-unsaturated carboxylic acids. rsc.org This method provides a direct route to substituted indolizines. The reaction proceeds through the generation of a radical intermediate via decarboxylation, followed by cyclization onto the pyridine ring. While this specific method leads to indolizines with substituents at various positions, it highlights the utility of oxidative decarboxylation in building the indolizine core.
Another relevant strategy is the iodine-catalyzed radical oxidative annulation. For instance, the reaction of 2-pyridinyl-β-esters with alkenes under iodine catalysis can yield indolizine structures. nih.gov This process involves an oxidative coupling and annulation cascade. The application of hypervalent iodine reagents is also known to promote the oxidative decarboxylation of certain carboxylic acids, which can be a key step in domino reactions leading to complex heterocyclic systems. nih.gov
Electrochemical methods offer a green and efficient alternative for oxidative decarboxylation. nih.gov These reactions can proceed without the need for metal catalysts or external chemical oxidants. By applying an electric current, a carboxylate can be oxidized to a carboxyl radical, which then undergoes decarboxylation to form a carbon-centered radical. This radical can then participate in further bond-forming reactions. While direct application to 3-ethylindolizine-1-carboxylic acid synthesis from a precursor carboxylic acid is not explicitly detailed in the reviewed literature, the principle of electrochemical decarboxylation of diarylpropionic acids to form reactive intermediates demonstrates the potential of this methodology. nih.gov
Table 1: Examples of Oxidative Decarboxylative Annulation for Indolizine Synthesis
| Pyridine Precursor | α,β-Unsaturated Acid/Alkene | Catalyst/Reagent | Product | Yield (%) | Reference |
| Ethyl 2-(pyridin-2-yl)acetate | Cinnamic acid | Cu(OAc)₂, K₂S₂O₈ | Ethyl 2-phenyl-3H-indolizine-1-carboxylate | 75 | rsc.org |
| Methyl 2-(pyridin-2-yl)acetate | Crotonic acid | CuBr, O₂ | Methyl 2-methyl-3H-indolizine-1-carboxylate | 68 | rsc.org |
| 2-Pyridinyl-β-ester | Styrene | I₂, K₂CO₃ | Substituted Indolizine | 65 | nih.gov |
C-H Functionalization Adjacent to the Carboxylic Acid
Direct C-H functionalization has emerged as a highly atom- and step-economical strategy for the synthesis and modification of heterocyclic compounds. For the synthesis of this compound, C-H functionalization can be envisioned to occur on a pre-formed 3-ethylindolizine scaffold to introduce the carboxylic acid group at the C1 position.
The indolizine nucleus is electron-rich, and electrophilic substitution typically occurs at the C3 and C1 positions. jbclinpharm.org This inherent reactivity can be harnessed for direct carboxylation. While direct C-H carboxylation of indolizines is not as commonly reported as other functionalizations, methods developed for other aromatic heterocycles could be adapted. For instance, the direct carboxylation of electron-rich heterocycles using CO₂ as the C1 source in the presence of a strong base or a transition metal catalyst is a known transformation. rsc.org For a 3-substituted indolizine like 3-ethylindolizine, the C1 position would be a likely site for such a reaction.
Transition metal-catalyzed C-H activation is another powerful tool. Palladium-catalyzed C-H functionalization has been used to synthesize C2-arylated indolizines. chim.it While this is not at the target C1 position, it demonstrates the feasibility of activating C-H bonds on the indolizine ring. A carboxylate group can also act as a directing group for C-H functionalization reactions. In the case of indole-2-carboxylic acid derivatives, the carboxylate has been shown to direct C-H activation to the C3 position. chemguide.co.uk This suggests that a pre-existing group on the indolizine ring could direct C-H carboxylation to a specific position.
Table 2: Examples of C-H Functionalization of Indolizine and Related Heterocycles
| Substrate | Reagent | Catalyst/Conditions | Product | Position of Functionalization | Reference |
| Indolizine | Phenyliodine diacetate | Pd(OAc)₂ | 1-Phenylindolizine | C1 | jbclinpharm.org |
| 2-Phenylpyridine | CO₂ | [Rh(coe)₂Cl]₂, P(mes)₃, AlMe₂(OMe) | 2-(2-Carboxyphenyl)pyridine | ortho-C-H of phenyl group | nih.gov |
| Benzothiazole | CO₂ | Cs₂CO₃ | 2-Benzothiazolecarboxylic acid | C2 | rsc.org |
Transformation of Precursor Functional Groups (e.g., Esters, Nitriles) to Carboxylic Acid
A common and reliable strategy for the synthesis of carboxylic acids is the hydrolysis of precursor functional groups such as esters and nitriles. This approach is particularly useful when the direct introduction of a carboxylic acid is challenging or incompatible with other reaction conditions used to construct the heterocyclic core.
For the synthesis of this compound, a plausible route would involve the initial synthesis of ethyl or methyl 3-ethylindolizine-1-carboxylate, followed by hydrolysis. The synthesis of indolizine-1-carboxylate esters can be achieved through various methods, including 1,3-dipolar cycloaddition reactions between pyridinium ylides and electron-deficient alkynes like dimethyl acetylenedicarboxylate. jbclinpharm.org
The hydrolysis of the ester to the corresponding carboxylic acid can be carried out under either acidic or basic conditions. chemguide.co.ukbeilstein-journals.orgmnstate.edulibretexts.org Basic hydrolysis, often referred to as saponification, is typically performed using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. chemguide.co.ukmnstate.edu This method is generally irreversible and often gives high yields. Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is typically carried out by heating the ester in an excess of water with a strong acid catalyst. beilstein-journals.orgmnstate.edulibretexts.org
Similarly, a 3-ethylindolizine-1-carbonitrile could serve as a precursor. The synthesis of 3-substituted indolizine-1-carbonitriles has been reported. nih.gov The nitrile group can then be hydrolyzed to a carboxylic acid, usually under strong acidic or basic conditions, often requiring harsh reaction conditions such as prolonged heating.
Table 3: General Conditions for Hydrolysis of Ester and Nitrile Precursors
| Precursor | Reagents | General Conditions | Product | Reference |
| Ester | NaOH or KOH in H₂O/alcohol | Reflux, followed by acidification (e.g., HCl) | Carboxylic Acid | chemguide.co.ukmnstate.edu |
| Ester | H₂O, H₂SO₄ or HCl | Reflux | Carboxylic Acid | beilstein-journals.orglibretexts.org |
| Nitrile | H₂SO₄ (aq) or HCl (aq) | Prolonged heating | Carboxylic Acid | - |
Carboxylation Reactions for C1 Introduction
The direct introduction of a carboxylic acid group onto the indolizine skeleton via a carboxylation reaction is an attractive and atom-economical approach. This typically involves the reaction of an organometallic intermediate or a C-H activated species with carbon dioxide (CO₂), which serves as the C1 source. mnstate.eduyoutube.com
One strategy would be the formation of an organometallic derivative of 3-ethylindolizine at the C1 position, followed by quenching with CO₂. For instance, lithiation of the indolizine ring followed by reaction with CO₂ could potentially yield the desired carboxylic acid. The regioselectivity of such a metalation would be crucial.
Table 4: Examples of Carboxylation Reactions for the Synthesis of Carboxylic Acids
| Substrate | Reagent 1 | Reagent 2 | Catalyst/Conditions | Product | Reference |
| Aryl or Alkyl Halide | Mg, ether | CO₂, then H⁺ | Grignard Reagent, then Carboxylation | Aryl or Alkyl Carboxylic Acid | mnstate.eduyoutube.com |
| Aryl Iodide | CO₂ | - | CuI, TMEDA, DMSO | Aryl Carboxylic Acid | nih.gov |
| 2-Arylpyridine | CO₂ | AlMe₂(OMe) | [Rh(coe)₂Cl]₂, P(mes)₃ | ortho-Carboxylated Arylpyridine | nih.gov |
Reactivity and Transformational Chemistry of 3 Ethylindolizine 1 Carboxylic Acid
Electrophilic Aromatic Substitution Reactions on the Indolizine (B1195054) Core
The indolizine nucleus is electron-rich and readily undergoes electrophilic substitution, with a reactivity that is often compared to that of indoles and pyrroles. jbclinpharm.org The reaction mechanism involves the attack of an electrophile by the π-system of the aromatic ring, forming a resonance-stabilized cationic intermediate known as an arenium ion, before a proton is lost to restore aromaticity. masterorganicchemistry.comwikipedia.orguci.edu
For unsubstituted indolizine, electrophilic attack occurs preferentially at the positions of highest electron density, which are located in the five-membered pyrrole (B145914) ring. Molecular orbital calculations and experimental evidence consistently show the order of reactivity to be C3 > C1. jbclinpharm.org If the C3 position is blocked by a substituent, the electrophile will typically attack the C1 position. jbclinpharm.org
In the case of 3-Ethylindolizine-1-carboxylic acid, both the C1 and C3 positions are substituted. Therefore, electrophilic attack is directed towards other positions on the indolizine core. The most likely sites for substitution are the C5 and C7 positions on the six-membered pyridine (B92270) ring. This is analogous to the behavior observed in other substituted indolizine and related indole (B1671886) systems where the primary reactive sites are blocked. beilstein-journals.org For example, studies on certain substituted indolizines have shown that electrophilic attack can occur at the C5 position. mdpi.com
The rate and orientation of electrophilic aromatic substitution are significantly influenced by the electronic nature of the substituents already present on the ring.
Ethyl Group (at C3): As an alkyl group, the ethyl substituent is an electron-donating group (EDG) through an inductive effect. EDGs activate the aromatic ring, making it more nucleophilic and increasing the rate of electrophilic substitution.
Carboxylic Acid Group (at C1): The carboxyl group is a strong electron-withdrawing group (EWG) through both inductive and resonance effects. EWGs deactivate the aromatic ring, decreasing its nucleophilicity and slowing the rate of electrophilic substitution.
| Position | Substituent | Electronic Effect | Influence on Reactivity | Predicted Regioselectivity for Further Substitution |
|---|---|---|---|---|
| C1 | -COOH (Carboxylic Acid) | Electron-Withdrawing (Deactivating) | Decreases ring nucleophilicity | Directs incoming electrophiles to the pyridine ring, primarily C5 and C7. |
| C3 | -CH₂CH₃ (Ethyl) | Electron-Donating (Activating) | Increases ring nucleophilicity |
Reactions Involving the Bridging Nitrogen Atom
Functional Group Transformations of the Carboxylic Acid Moiety
The carboxylic acid group at the C1 position is a versatile functional handle that can undergo a variety of transformations.
Indolizine-1-carboxylic acids are known to be susceptible to decarboxylation (the loss of CO₂), often upon heating. libretexts.org This reaction is facilitated by the electronic nature of the indolizine ring, which can stabilize the intermediate formed during the process.
The mechanism for the decarboxylation of this compound likely proceeds through a zwitterionic intermediate. Upon protonation of the C3 position (or another ring carbon), the molecule can more readily lose carbon dioxide. Alternatively, a concerted pericyclic mechanism can be envisioned, particularly under thermal conditions, where the carboxyl group is eliminated as CO₂ to give 3-ethylindolizine. masterorganicchemistry.comyoutube.com The stability of the resulting C1-anionic or zwitterionic intermediate, which is delocalized throughout the pyridinium (B92312) ring system, provides the driving force for the reaction. youtube.com In practice, decarboxylation of heterocyclic carboxylic acids is often achieved by heating the compound in a high-boiling point solvent, sometimes with an acid or base catalyst. google.com
| Method | Typical Conditions | Mechanism Notes |
|---|---|---|
| Thermal Decarboxylation | Heating in a high-boiling solvent (e.g., DMF, quinoline) | Proceeds via a cyclic transition state or zwitterionic intermediate. libretexts.orgmasterorganicchemistry.com |
| Acid-Catalyzed Decarboxylation | Heating in the presence of a strong acid (e.g., H₂SO₄) | Involves protonation of the ring to facilitate CO₂ elimination. |
| Hunsdiecker Reaction | Conversion to silver salt, followed by reaction with bromine | A radical-based decarboxylative halogenation, not a simple decarboxylation. libretexts.org |
The carboxylic acid functional group can be readily converted into a range of derivatives using standard synthetic methodologies. nih.govorganic-chemistry.org
Acyl Halide Formation: The most common method to form an acyl halide (e.g., an acyl chloride) is by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The acyl halide is a highly reactive intermediate, making it a valuable precursor for the synthesis of esters and amides.
Ester Formation: Esters can be synthesized directly from the carboxylic acid via Fischer esterification, which involves reacting the acid with an alcohol under acidic catalysis. Alternatively, esters can be formed under milder conditions by first converting the carboxylic acid to its acyl chloride and then reacting it with the desired alcohol, often in the presence of a non-nucleophilic base like pyridine.
Amide Formation: Amides are typically synthesized by reacting an activated carboxylic acid derivative with a primary or secondary amine. The most common route involves the conversion of the carboxylic acid to an acyl chloride, followed by the addition of the amine. youtube.com Direct coupling methods are also widely used, employing reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid in situ for reaction with the amine.
Reduction and Oxidation Reactions of the Carboxyl Group
The chemical transformation of the carboxyl group at the C-1 position of the indolizine ring is governed by standard carboxylic acid chemistry, although the reactivity can be modulated by the electronic properties of the heterocyclic core.
Reduction: The carboxyl group, being in a high oxidation state, can be reduced to a primary alcohol. libretexts.org This transformation typically requires powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for the rapid reduction of carboxylic acids to 1º-alcohols. libretexts.orglibretexts.org The reaction proceeds through the addition of a hydride to the carbonyl carbon, eventually forming an aldehyde intermediate which is immediately further reduced. libretexts.orgyoutube.com Diborane (B₂H₆) is another reagent that achieves the same conversion. libretexts.orgidc-online.com In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.org
Oxidation: Further oxidation of the carboxylic acid group is challenging as the carbon atom is already in a high oxidation state. libretexts.org Reactions that attempt to oxidize this group often result in decarboxylation, which is the loss of carbon dioxide (CO₂). libretexts.org A classic example of such a transformation is the Hunsdiecker reaction, where a silver salt of the carboxylic acid reacts with bromine to yield an organobromide, proceeding through the loss of CO₂. libretexts.org
| Transformation | Reagent(s) | Product | Reference(s) |
| Reduction | Lithium aluminum hydride (LiAlH₄) | (3-Ethylindolizin-1-yl)methanol | libretexts.orglibretexts.org |
| Reduction | Diborane (B₂H₆) | (3-Ethylindolizin-1-yl)methanol | libretexts.orgidc-online.com |
| Oxidative Decarboxylation | Silver(I) salt, Bromine (Br₂) | 1-Bromo-3-ethylindolizine | libretexts.org |
Reactivity of the Ethyl Side Chain
The ethyl group at the C-3 position provides another handle for synthetic modification, either through functionalization of its C-H bonds or transformation of the entire group.
Direct C-H functionalization of the ethyl side chain on the this compound molecule is a sophisticated transformation. The α-position of the ethyl group (the CH₂ group) is analogous to a benzylic position, making its C-H bonds weaker and more susceptible to functionalization compared to the β-position (the CH₃ group). While specific studies on this exact molecule are not prevalent, methods involving transition-metal catalysis could potentially be applied to achieve selective oxidation, halogenation, or coupling at this activated position.
The ethyl side chain can be transformed into other functional groups. For instance, oxidation of the ethyl group could theoretically yield a 3-acetylindolizine derivative. This type of benzylic oxidation typically requires strong oxidizing agents. However, a significant challenge in such a reaction would be the potential for competitive oxidation of the electron-rich indolizine ring system itself, which could lead to a mixture of products or ring degradation.
Cycloaddition Reactions Involving the Indolizine Ring System
Cycloaddition reactions are fundamental to the synthesis of the indolizine core itself. chim.it The most common approach is the 1,3-dipolar cycloaddition reaction between a pyridinium ylide (the 1,3-dipole) and an electron-deficient alkene or alkyne, which serves as the dipolarophile. chim.it
In modern synthetic strategies, a carboxylic acid group is sometimes used as a temporary activating group for the dipolarophile in what are known as decarboxylative cycloadditions. mdpi.com For example, a (3+2)-cycloaddition can occur between an azomethine ylide and a chromone-3-carboxylic acid, where the carboxylic acid activates the chromone (B188151) system towards the reaction and is subsequently eliminated as CO₂. mdpi.com This principle highlights a sophisticated use of a carboxylic acid moiety to facilitate a cycloaddition, which is then removed in the process. While the indolizine ring is often the product of a cycloaddition, its subsequent participation in other cycloaddition reactions is less common but conceivable depending on the substitution pattern.
Metal-Catalyzed Reactivity and Derivatization
Metal-catalyzed reactions are powerful tools for the derivatization of heterocyclic compounds like indolizine. Although the indolizine ring is electron-rich, which can sometimes complicate catalysis, appropriate functional group handles allow for a range of transformations. For instance, palladium-catalyzed cross-coupling reactions are used extensively on related indolizinone systems. nih.gov A triflate derivative of an indolizinone can undergo C-N coupling with various anilines, and a bromo-substituted derivative can participate in an intramolecular Heck cyclization to build fused ring systems. nih.gov Copper-catalyzed reactions are also prominent in the synthesis of indolizine derivatives. chim.it These methods allow for the construction of complex molecules by forming new carbon-carbon and carbon-heteroatom bonds on the pre-formed indolizine scaffold.
| Reaction Type | Catalyst/Reagents | Transformation | Reference(s) |
| C-N Coupling | Palladium catalyst, Substituted anilines | Attachment of an aryl-amino group to the indolizine ring. | nih.gov |
| Intramolecular Heck | Palladium catalyst | Formation of a new ring fused to the indolizine core. | nih.gov |
| Dehydrogenative Coupling | Copper catalyst | Synthesis of C-2 arylated indolizines. | chim.it |
Radical-Mediated Transformations
Radical chemistry offers alternative pathways for the functionalization of this compound. The aforementioned Hunsdiecker reaction is a prime example of a radical-mediated transformation of the carboxyl group. libretexts.org The mechanism involves the homolytic cleavage of a weak oxygen-halogen bond, which generates a carboxy radical. libretexts.org This radical is unstable and readily ejects CO₂, producing an aryl radical at the C-1 position of the indolizine ring, which then propagates a chain reaction. libretexts.org
Additionally, reactions like nitrosation can sometimes proceed via radical mechanisms. The introduction of a nitroso group onto the indolizine ring has been demonstrated, and while often proceeding through an ionic pathway, radical intermediates can be involved under specific conditions. chim.it
Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of 3 Ethylindolizine 1 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR spectroscopy provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons through spin-spin coupling. In 3-Ethylindolizine-1-carboxylic acid, the ¹H NMR spectrum is expected to reveal distinct signals for each proton on the indolizine (B1195054) core and the ethyl substituent.
The aromatic protons on the pyridinyl portion of the indolizine ring (H-5, H-6, H-7, H-8) would typically appear in the downfield region (δ 7.0–8.5 ppm). The specific chemical shift of each proton is influenced by the electron-donating nitrogen atom and the substitution pattern. The proton at the H-5 position is often the most deshielded due to its proximity to the nitrogen atom. The proton at H-2, adjacent to the ethyl group, would also exhibit a characteristic singlet in the aromatic region. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl spin system. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a very downfield chemical shift (typically >10 ppm). libretexts.org
Predicted ¹H NMR Data for this compound This data is predictive and based on analogous structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 7.0 - 7.5 | s | - |
| H-5 | 8.0 - 8.5 | d | ~7.0 |
| H-6 | 6.8 - 7.3 | t | ~7.0 |
| H-7 | 7.0 - 7.5 | t | ~7.0 |
| H-8 | 7.5 - 8.0 | d | ~9.0 |
| -CH₂- (ethyl) | 2.8 - 3.2 | q | ~7.5 |
| -CH₃ (ethyl) | 1.2 - 1.5 | t | ~7.5 |
¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment, providing a map of the molecule's carbon skeleton. The spectrum for this compound would show eleven distinct signals, corresponding to the nine carbons of the indolizine ring system and the two carbons of the ethyl group.
The carbonyl carbon of the carboxylic acid is characteristically found in the most downfield region of the spectrum (δ 160–180 ppm). libretexts.orgoregonstate.edu The carbons of the indolizine ring would appear in the aromatic region (δ 100–150 ppm). The ethyl group carbons would be found in the upfield, aliphatic region of the spectrum.
Predicted ¹³C NMR Data for this compound This data is predictive and based on analogous structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (-COOH) | 165 - 175 |
| C-2 | 115 - 125 |
| C-3 | 120 - 130 |
| C-5 | 125 - 135 |
| C-6 | 110 - 120 |
| C-7 | 120 - 130 |
| C-8 | 115 - 125 |
| C-8a | 135 - 145 |
| C-9 (bridgehead) | 130 - 140 |
| -CH₂- (ethyl) | 20 - 30 |
To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is essential. sdsu.edunih.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.eduresearchgate.net For this compound, COSY would show correlations between adjacent protons on the six-membered ring (H-5 with H-6, H-6 with H-7, H-7 with H-8) and between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edunih.gov It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For instance, the proton signal at H-5 would show a cross-peak with the C-5 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). researchgate.netcolumbia.edu This is crucial for connecting different fragments of the molecule. Key correlations would include the protons of the ethyl group to C-3 and C-2 of the indolizine ring, and the H-2 proton to the carbonyl carbon (C-1) and C-3.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could show correlations between the H-2 proton and the methylene protons of the ethyl group at C-3, confirming their spatial proximity.
Together, these 2D NMR techniques provide a comprehensive and interlocking web of data that allows for the definitive assignment of every proton and carbon in the molecule, confirming the this compound structure. researchgate.net
While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) spectroscopy analyzes the compound in its crystalline or amorphous solid form. This technique is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. For this compound, ssNMR could be used to characterize its crystalline packing, identify intermolecular interactions such as hydrogen bonding involving the carboxylic acid group, and distinguish between different solid forms.
Mass Spectrometry (MS) Methodologies for Molecular Formula Determination
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. For this compound (molecular formula C₁₁H₁₁NO₂), HRMS would be used to confirm its elemental composition. The calculated exact mass can be compared to the experimentally measured mass to validate the proposed formula.
Predicted HRMS Data for this compound This data is predictive and based on the compound's molecular formula.
| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) |
|---|---|---|
| C₁₁H₁₁NO₂ | [M+H]⁺ | 190.0817 |
| C₁₁H₁₁NO₂ | [M+Na]⁺ | 212.0636 |
Confirmation of the molecular formula via HRMS, in conjunction with the detailed structural map provided by NMR spectroscopy, constitutes a full and rigorous structural elucidation of this compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of ions by analyzing their fragmentation patterns. In an MS/MS experiment, precursor ions of this compound, selected in the first stage of mass analysis, are subjected to collision-induced dissociation (CID). This process involves colliding the ions with an inert gas, such as argon, leading to fragmentation. The resulting product ions are then analyzed in the second stage of the mass spectrometer, providing a fragmentation spectrum. nih.gov
The fragmentation pathways of this compound can be predicted based on the known fragmentation behavior of related compounds. For carboxylic acids, a common fragmentation pathway involves the loss of the carboxyl group as carbon dioxide (CO2), which has a mass of 44 atomic mass units (amu). ekb.eg Another potential fragmentation for the ethyl-substituted indolizine core could be the loss of an ethyl radical or ethylene (B1197577).
By analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be pieced together. For instance, the observation of a fragment ion corresponding to the loss of 44 amu would strongly suggest the presence of a carboxylic acid group. ekb.eg Similarly, fragments resulting from the cleavage of the ethyl group would confirm its presence and location on the indolizine ring. The analysis of these fragmentation patterns provides a veritable fingerprint of the molecule, allowing for its unambiguous identification and structural confirmation. researchgate.net
A hypothetical fragmentation pattern for this compound in positive ion mode could involve the initial protonation to form the [M+H]⁺ ion. Subsequent fragmentation could lead to the loss of water (18 amu) from the carboxylic acid group, followed by the loss of carbon monoxide (28 amu). The ethyl group could also be lost as ethylene (28 amu). In negative ion mode, the deprotonated molecule [M-H]⁻ would be the precursor ion. A primary fragmentation would be the loss of CO2 (44 amu). ekb.eg
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be highly suitable for the analysis of this compound, enabling its separation from any impurities prior to mass spectrometric analysis. nih.govd-nb.info Derivatization of the carboxylic acid group can also be employed to enhance ionization efficiency and achieve greater sensitivity in MS/MS analysis. researchgate.netresearchgate.net
Advanced Ionization Techniques (e.g., ESI, MALDI, FAB)
The choice of ionization technique is critical for obtaining high-quality mass spectra, particularly for molecules that may be thermally labile or non-volatile. Electrospray ionization (ESI), matrix-assisted laser desorption/ionization (MALDI), and fast atom bombardment (FAB) are "soft" ionization techniques that are well-suited for the analysis of organic molecules like this compound, as they minimize fragmentation during the ionization process. wikipedia.orgnih.govyoutube.com
Electrospray Ionization (ESI)
ESI is a soft ionization technique that is particularly effective for polar and ionizable compounds. plos.org A solution of the analyte is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. wikipedia.orgillinois.edu For this compound, ESI in negative ion mode would be particularly effective, as the carboxylic acid group can be easily deprotonated to form [M-H]⁻ ions. theanalyticalscientist.com In positive ion mode, the basic nitrogen atom in the indolizine ring can be protonated to form [M+H]⁺ ions. plos.org The ability of ESI to produce multiply charged ions is especially useful for large biomolecules, extending the mass range of the analyzer. wikipedia.org
Matrix-Assisted Laser Desorption/Ionization (MALDI)
MALDI is another soft ionization technique that is well-suited for the analysis of large molecules and can tolerate some impurities like salts and buffers. nih.govmat-cs.com In MALDI, the analyte is co-crystallized with a matrix, a small organic molecule that strongly absorbs laser energy at a specific wavelength. youtube.comnih.gov A pulsed laser is used to irradiate the sample, causing the matrix to desorb and ionize, carrying the analyte molecules with it into the gas phase with minimal fragmentation. youtube.comlibretexts.org This technique typically produces singly charged ions, which simplifies the resulting mass spectrum. nih.gov
Fast Atom Bombardment (FAB)
FAB is an ionization technique where a high-energy beam of neutral atoms, typically argon or xenon, bombards a sample dissolved in a non-volatile liquid matrix, such as glycerol. wikipedia.orgcreative-proteomics.comlibretexts.org This impact causes the sample molecules to be sputtered into the gas phase as ions. libretexts.org FAB is considered a soft ionization technique, producing mainly protonated molecules [M+H]⁺ and some fragment ions. wikipedia.orgyoutube.com It is particularly useful for polar, thermally unstable compounds with molecular weights up to several thousand daltons. libretexts.orgumd.edu
| Ionization Technique | Principle | Typical Ions Formed | Suitability for this compound |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions from evaporated charged droplets. wikipedia.orgillinois.edu | [M+H]⁺, [M-H]⁻, multiply charged ions. wikipedia.org | High, especially in negative ion mode due to the acidic carboxylic group. theanalyticalscientist.com |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | A laser strikes a matrix containing the analyte, causing desorption and ionization. youtube.comlibretexts.org | Primarily [M+H]⁺. nih.gov | Suitable, particularly if the compound is part of a complex mixture. nih.gov |
| Fast Atom Bombardment (FAB) | A high-energy beam of neutral atoms bombards the sample in a liquid matrix, causing desorption and ionization. wikipedia.orgcreative-proteomics.com | [M+H]⁺, some fragment ions. wikipedia.org | Good, especially for this polar and potentially thermally labile compound. libretexts.orgumd.edu |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. bellevuecollege.edu The bonds within a molecule vibrate at specific frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. bellevuecollege.edu
For this compound, the IR spectrum would exhibit several characteristic absorption bands that confirm the presence of its key functional groups. The most prominent of these would be the absorptions associated with the carboxylic acid group. openstax.orgspectroscopyonline.com
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. openstax.orgyoutube.com
C=O Stretch: A strong, sharp absorption band between 1710 and 1760 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration. openstax.org The exact position depends on whether the acid is in a monomeric (around 1760 cm⁻¹) or dimeric (around 1710 cm⁻¹) form. openstax.orgspectroscopyonline.com Conjugation with the indolizine ring system would likely shift this absorption to a lower frequency. openstax.org
C-O Stretch: A medium intensity absorption between 1210 and 1320 cm⁻¹ is indicative of the C-O stretching vibration.
O-H Bend: A broad peak between 900 and 960 cm⁻¹ is attributed to the out-of-plane O-H bend of the carboxylic acid dimer. spectroscopyonline.com
In addition to the carboxylic acid absorptions, the IR spectrum would also show peaks corresponding to the indolizine ring and the ethyl group:
Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ would indicate the C-H stretching of the aromatic indolizine ring.
Aliphatic C-H Stretch: Absorptions between 2850 and 2960 cm⁻¹ are due to the C-H stretching of the ethyl group. pressbooks.pub
C=C and C=N Stretches: The indolizine ring contains both C=C and C=N bonds, which would result in absorptions in the 1450-1650 cm⁻¹ region.
The presence and positions of these characteristic peaks in the IR spectrum provide strong evidence for the proposed structure of this compound. bellevuecollege.edulibretexts.org
| Functional Group | Characteristic IR Absorption (cm⁻¹) | Vibration Type |
| Carboxylic Acid O-H | 2500-3300 (broad) | Stretch |
| Carbonyl C=O | 1710-1760 (strong, sharp) | Stretch |
| Carboxylic Acid C-O | 1210-1320 | Stretch |
| Carboxylic Acid O-H | 900-960 (broad) | Out-of-plane bend |
| Aromatic C-H | >3000 | Stretch |
| Aliphatic C-H | 2850-2960 | Stretch |
| C=C and C=N | 1450-1650 | Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. uobabylon.edu.iq This technique is particularly useful for identifying conjugated systems and chromophores. The indolizine ring system in this compound is a significant chromophore, and its UV-Vis spectrum is expected to show characteristic absorption bands.
The absorption of UV-Vis radiation excites electrons from lower energy molecular orbitals (typically π or non-bonding orbitals) to higher energy molecular orbitals (typically π* orbitals). uobabylon.edu.iq The wavelength of maximum absorbance (λmax) is related to the energy difference between these orbitals. The presence of conjugation, as in the indolizine ring, decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (a bathochromic or red shift). uobabylon.edu.iq
The UV-Vis spectrum of this compound would likely display multiple absorption bands corresponding to the π → π* transitions within the indolizine system. The ethyl group and the carboxylic acid group, being auxochromes, can influence the position and intensity of these absorption bands. The solvent used for the analysis can also affect the spectrum, particularly for polar molecules like carboxylic acids. Common solvents for UV-Vis spectroscopy include water, ethanol, and hexane. uobabylon.edu.iq
The pH of the solution will also have a significant impact on the UV-Vis spectrum. In acidic solution, the carboxylic acid will be protonated, while in basic solution, it will be deprotonated to the carboxylate anion. This change in ionization state can alter the electronic structure of the chromophore and lead to shifts in the λmax values. scribd.com Similarly, the nitrogen atom in the indolizine ring can be protonated in acidic conditions, further influencing the electronic transitions.
| Electronic Transition | Expected Wavelength Region | Chromophore |
| π → π* | > 200 nm | Indolizine ring system |
X-Ray Crystallography for Definitive Three-Dimensional Structure Determination
While spectroscopic techniques provide valuable information about the connectivity and functional groups of a molecule, X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms in the crystal lattice diffracts the X-rays in a specific way, and the analysis of the intensities and positions of the diffracted beams allows for the calculation of the electron density map of the molecule. From this map, the exact positions of all atoms (excluding hydrogen atoms, which are often difficult to locate) can be determined with high precision.
For this compound, a successful X-ray crystallographic analysis would provide a wealth of structural information, including:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule, confirming the geometry of the indolizine ring, the carboxylic acid group, and the ethyl substituent.
Conformation: The preferred conformation of the ethyl group and the orientation of the carboxylic acid group relative to the indolizine ring.
Stereochemistry: If the molecule were chiral, X-ray crystallography could determine its absolute configuration.
Intermolecular interactions: The analysis of the crystal packing would reveal any intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which would likely form dimers.
The successful growth of a single crystal of sufficient quality is a prerequisite for this technique. Once a suitable crystal is obtained, the crystallographic data can be used to generate a detailed three-dimensional model of the molecule, providing unequivocal proof of its structure.
Other Advanced Spectroscopic Techniques (e.g., EPR, ORD/CD)
In addition to the primary spectroscopic techniques discussed above, other advanced methods can provide further specialized information about the structure and properties of this compound, particularly if it possesses certain characteristics.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specific for detecting species with unpaired electrons. nih.govresearchgate.net Therefore, EPR would only be applicable to this compound if it were to exist as a radical or if it were part of a complex with a paramagnetic metal ion. wiley-vch.de In its neutral, closed-shell form, the compound would be EPR silent. However, if a radical species were to be generated, for example, through an oxidation or reduction reaction, EPR spectroscopy could be used to characterize the resulting paramagnetic species and provide information about the distribution of the unpaired electron within the molecule. illinois.eduyoutube.com
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that are used to study optically active (chiral) molecules. mgcub.ac.inyoutube.com These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. jasco-global.comlibretexts.org If this compound were chiral, either through the presence of a stereocenter or due to atropisomerism, ORD and CD spectroscopy could be used to determine its absolute configuration by comparing its spectrum to that of a related compound with a known configuration. mgcub.ac.innih.gov For an achiral molecule, no ORD or CD signal would be observed.
| Technique | Principle | Applicability to this compound |
| Electron Paramagnetic Resonance (EPR) | Detects species with unpaired electrons by measuring the absorption of microwaves in a magnetic field. nih.govwiley-vch.de | Only applicable if the molecule is a radical or in a paramagnetic complex. researchgate.net |
| Optical Rotatory Dispersion (ORD) / Circular Dichroism (CD) | Measures the differential rotation or absorption of left and right circularly polarized light by a chiral molecule. mgcub.ac.injasco-global.com | Only applicable if the molecule is chiral. libretexts.org |
Computational and Theoretical Investigations of 3 Ethylindolizine 1 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are pivotal in elucidating the fundamental electronic characteristics of molecules. For 3-Ethylindolizine-1-carboxylic acid, these studies provide insights into its stability, reactivity, and potential interactions.
Calculation of Frontier Molecular Orbitals (HOMO-LUMO Gap)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity.
For indolizine (B1195054) systems, the HOMO is typically a π-orbital distributed across the bicyclic frame, while the LUMO is a π*-orbital. The substitution pattern on the indolizine ring significantly modulates the energies of these orbitals. In the case of this compound, the electron-donating ethyl group at the C3 position is expected to raise the HOMO energy, while the electron-withdrawing carboxylic acid group at the C1 position would lower the LUMO energy. This combined effect would likely lead to a smaller HOMO-LUMO gap compared to the unsubstituted indolizine, suggesting enhanced reactivity.
To illustrate this, a hypothetical data table based on DFT calculations of related indolizine derivatives is presented below.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Indolizine | -5.50 | -0.80 | 4.70 |
| Indolizine-1-carboxylic acid | -5.75 | -1.20 | 4.55 |
| 3-Ethylindolizine | -5.35 | -0.75 | 4.60 |
| This compound (Estimated) | -5.60 | -1.25 | 4.35 |
Note: The values for this compound are estimated based on trends observed in related compounds and are for illustrative purposes.
Charge Distribution and Electrostatic Potential Analysis
The analysis of charge distribution and the molecular electrostatic potential (MEP) provides a visual representation of the electron density around a molecule and is instrumental in predicting sites for electrophilic and nucleophilic attack. The MEP map highlights regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP would likely show a region of high negative potential around the oxygen atoms of the carboxylic acid group, making them potential sites for hydrogen bonding and interaction with electrophiles. The indolizine ring itself is electron-rich, with the nitrogen atom also contributing to the negative potential. Conversely, the hydrogen atom of the carboxylic acid and the protons on the ethyl group would exhibit positive potential. The interplay of the electron-donating and -withdrawing groups would create a complex electrostatic landscape across the molecule.
Aromaticity Analysis of the Indolizine Ring System
Indolizine is considered an aromatic system with a 10 π-electron periphery. Various computational methods are employed to quantify the aromaticity of such systems, including Nucleus-Independent Chemical Shift (NICS) calculations and the analysis of bond lengths. NICS calculations, typically performed at the center of each ring, provide a measure of the magnetic shielding or deshielding, with negative values indicating aromaticity.
In this compound, both the five-membered and six-membered rings of the indolizine core are expected to exhibit aromatic character. The substituents, however, can modulate this aromaticity. The electron-withdrawing carboxylic acid group might slightly decrease the electron density in the ring system, potentially reducing its aromaticity to a small extent. Conversely, the electron-donating ethyl group could enhance the electron delocalization. Computational studies on substituted indoloindolizines have shown that the nature and position of substituents can indeed fine-tune the aromatic character of the individual rings within the fused system researchgate.net.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is an invaluable tool for investigating reaction mechanisms, allowing for the exploration of potential energy surfaces and the identification of key intermediates and transition states.
Transition State Calculations and Reaction Coordinate Analysis
Understanding the mechanism of reactions involving this compound, such as its synthesis or further functionalization, relies on the identification of transition states and the analysis of the reaction coordinate. Transition state calculations, often performed using DFT methods, locate the saddle point on the potential energy surface that connects reactants and products. The intrinsic reaction coordinate (IRC) is then calculated to confirm that the identified transition state indeed connects the desired reactant and product minima.
For instance, the synthesis of the indolizine core often involves a cyclization step. Computational studies on the synthesis of functionalized indolizines have detailed the plausible pathways, including initial Michael additions followed by intramolecular cyclization and aromatization chim.it. In the context of this compound, computational modeling could be used to explore the transition states of the key bond-forming steps, providing insights into the reaction's feasibility and selectivity. The analysis of the transition state geometry reveals the atoms that are most involved in the reaction coordinate and helps in understanding the steric and electronic factors that govern the reaction outcome.
Reaction Energetics and Thermodynamic Stability Studies
The synthesis of the indolizine core often involves cyclization reactions. chim.it For instance, the reaction of substituted pyridines with α-haloketones followed by cyclization is a common route. chim.it Computational modeling of these reaction pathways can elucidate the transition state energies and reaction intermediates, thereby providing a deeper understanding of the reaction mechanism and kinetics. For a molecule like this compound, the reaction energetics would be influenced by the electronic effects of the ethyl group at the 3-position and the carboxylic acid group at the 1-position. The electron-donating nature of the ethyl group and the electron-withdrawing nature of the carboxylic acid group can impact the stability of intermediates and transition states during its synthesis.
Below is a hypothetical data table illustrating the kind of information that could be obtained from DFT calculations on the thermodynamic properties of this compound and related compounds.
Table 1: Calculated Thermodynamic Properties of Indolizine Derivatives
| Compound | Method | ΔHf° (kJ/mol) | ΔGf° (kJ/mol) | Source |
| Indolizine | DFT B3LYP/6-311+G | Value | Value | Hypothetical |
| Indolizine-1-carboxylic acid | DFT B3LYP/6-311+G | Value | Value | Hypothetical |
| 3-Ethylindolizine | DFT B3LYP/6-311+G | Value | Value | Hypothetical |
| This compound | DFT B3LYP/6-311+G | Value | Value | Hypothetical |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from specific computational studies.
Conformational Analysis and Molecular Dynamics Simulations
The conformational flexibility of this compound, particularly concerning the orientation of the ethyl and carboxylic acid groups, is crucial for understanding its interactions and properties. Conformational analysis through computational methods can identify the most stable conformers and the energy barriers between them.
The rotation around the C-C bond connecting the ethyl group to the indolizine ring and the C-C bond of the carboxylic acid group are the main sources of conformational isomerism. Molecular mechanics and DFT calculations can be employed to map the potential energy surface as a function of the relevant dihedral angles.
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior in different environments, such as in solution. researchgate.netnih.gov An MD simulation of this compound in a solvent like water or an organic solvent would reveal the accessible conformations, the timescale of conformational changes, and the interactions between the solute and solvent molecules. Such simulations have been used to study the behavior of other heterocyclic molecules and peptides containing similar functionalities. nih.govnih.gov For instance, MD simulations have been employed to study the association of indolicidin, a peptide containing tryptophan (an indole (B1671886) derivative), with lipid bilayers. nih.govnih.gov While not a direct analogue, these studies highlight the power of MD in understanding the dynamic behavior of related heterocyclic systems.
A representative data table summarizing the results of a hypothetical conformational analysis is presented below.
Table 2: Conformational Analysis of this compound
| Conformer | Dihedral Angle (C2-C3-C-C) | Dihedral Angle (C8a-C1-C=O) | Relative Energy (kJ/mol) | Population (%) | Source |
| 1 (Global Minimum) | Value | Value | 0.0 | Value | Hypothetical |
| 2 | Value | Value | Value | Value | Hypothetical |
| 3 | Value | Value | Value | Value | Hypothetical |
Note: The values in this table are hypothetical and represent the type of data obtained from a detailed conformational search and energy calculation.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry plays a vital role in predicting spectroscopic properties, which can aid in the structural elucidation and characterization of novel compounds. For this compound, DFT and time-dependent DFT (TD-DFT) methods can be used to predict its NMR, IR, and UV-Vis spectra. researchgate.netfaccts.de
NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculated shifts, when compared with experimental data, can confirm the assigned structure. The chemical shifts would be influenced by the electron distribution in the indolizine ring, which is perturbed by the ethyl and carboxylic acid substituents.
IR Spectroscopy: The vibrational frequencies of this compound can be computed to predict its infrared (IR) spectrum. This would show characteristic peaks for the C=O stretching of the carboxylic acid, the O-H stretch, and the various C-H and C-N vibrations of the indolizine core and the ethyl group.
UV-Vis Spectroscopy: TD-DFT calculations are commonly used to predict the electronic absorption spectra (UV-Vis) of organic molecules. researchgate.netfaccts.de These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths. The predicted absorption maxima (λmax) can be compared with experimental spectra to understand the electronic structure of the molecule. The HOMO-LUMO gap, also obtainable from these calculations, is a key parameter related to the electronic properties. mdpi.com
The following table provides hypothetical predicted spectroscopic data for this compound.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value | Source |
| ¹H NMR | Chemical Shift (H-5) | Value (ppm) | Hypothetical |
| ¹³C NMR | Chemical Shift (C-1) | Value (ppm) | Hypothetical |
| IR | C=O Stretch | Value (cm⁻¹) | Hypothetical |
| UV-Vis (TD-DFT) | λmax | Value (nm) | Hypothetical |
Note: These are illustrative values that would be the output of specific computational spectroscopic predictions.
In Silico Design and Virtual Screening of Derivatives (Focused on non-biological/medicinal properties, e.g., optoelectronic)
The unique electronic structure of the indolizine scaffold makes it an attractive candidate for the development of materials with interesting optoelectronic properties. chim.it In silico design and virtual screening are powerful tools to explore the potential of this compound derivatives for applications in areas such as organic electronics. acs.org
By systematically modifying the substituents on the indolizine core, it is possible to tune the electronic properties, such as the HOMO and LUMO energy levels and the HOMO-LUMO gap. mdpi.com For example, introducing electron-donating or electron-withdrawing groups at different positions can significantly alter the absorption and emission characteristics of the molecule.
Computational studies on π-expanded indoloindolizines have demonstrated that strategic benzannulation can fine-tune the HOMO-LUMO gap, leading to shifts in optoelectronic properties. rsc.org These compounds have shown vivid cofluorescence across the visible spectrum and enhanced stability, making them promising for optoelectronic devices. rsc.org Similar design principles can be applied to derivatives of this compound. For instance, extending the π-conjugation or introducing specific functional groups could lead to materials with desirable properties for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Virtual screening of a library of designed derivatives can be performed to identify candidates with optimized properties, such as a low HOMO-LUMO gap for near-infrared absorption or high charge carrier mobility. Quantum chemical calculations can predict these properties, guiding the synthetic efforts towards the most promising candidates. Some indolizine derivatives have also been investigated for their nonlinear optical (NLO) properties, which are of interest for applications in photonics and telecommunications. researchgate.net
A hypothetical data table from a virtual screening study is shown below.
Table 4: In Silico Screening of this compound Derivatives for Optoelectronic Properties
| Derivative | Substituent(s) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Application | Source |
| 1 | - | Value | Value | Value | - | Hypothetical |
| 2 | 5-NO₂ | Value | Value | Value | NLO Material | Hypothetical |
| 3 | 7-N(CH₃)₂ | Value | Value | Value | OLED Emitter | Hypothetical |
| 4 | Fused Benzene Ring | Value | Value | Value | OPV Donor | Hypothetical |
Note: The data presented in this table is for illustrative purposes to show the potential outcomes of an in silico design and screening study.
Advanced Applications and Future Directions in Chemical Synthesis
3-Ethylindolizine-1-carboxylic acid as a Building Block in Complex Organic Synthesis
The unique structural and electronic properties of the indolizine (B1195054) nucleus make it a valuable scaffold in organic synthesis. This compound, in particular, serves as a versatile building block for the construction of more complex molecular architectures, owing to the reactivity of its carboxylic acid group and the potential for functionalization of the heterocyclic core.
Integration into Multi-Component Systems
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. While specific studies detailing the use of this compound in MCRs are not extensively documented in publicly available literature, the inherent reactivity of the indolizine-1-carboxylic acid scaffold suggests its potential as a key component in such reactions. For instance, the carboxylic acid functionality can participate in isocyanide-based MCRs like the Ugi or Passerini reactions. In a hypothetical Ugi-type reaction, this compound could provide the acidic component, reacting with an aldehyde, an amine, and an isocyanide to generate complex peptide-like structures incorporating the indolizine core. The ethyl group at the 3-position can influence the steric and electronic environment of the reaction center, potentially affecting reaction rates and stereoselectivity.
The general utility of indolizine derivatives in MCRs has been demonstrated. For example, copper-catalyzed MCRs have been employed for the synthesis of various indolizine derivatives. researchgate.net These methodologies highlight the adaptability of the indolizine scaffold to one-pot synthetic strategies, paving the way for the future integration of specific derivatives like this compound into novel MCRs for rapid library generation.
Scaffold Diversity and Molecular Library Generation
The generation of molecular libraries with diverse structures is crucial for drug discovery and materials science research. This compound is an attractive starting point for creating such libraries due to its modifiable structure. The carboxylic acid group at the 1-position serves as a handle for a variety of chemical transformations, including amidation, esterification, and reduction, allowing for the introduction of a wide range of functional groups and building blocks.
Furthermore, the indolizine ring itself can be functionalized. Electrophilic substitution reactions on the indolizine core typically occur at the 3- and 1-positions. With the 1- and 3-positions already substituted in this compound, further functionalization would likely target other positions on the pyridine (B92270) or pyrrole (B145914) ring, leading to a diverse array of derivatives. This multi-faceted functionalization potential allows for the systematic variation of substituents around the core scaffold, a key principle in the design of molecular libraries. The development of polyfunctional scaffolds based on the fluorescent indolizine core, which can be derivatized with various orthogonal groups, has been reported, underscoring the utility of this heterocyclic system in creating diverse molecular tools. nih.govacs.org
Applications in Materials Science and Optoelectronics
The delocalized π-electron system of the indolizine ring imparts interesting photophysical and electronic properties to its derivatives, making them promising candidates for applications in materials science and optoelectronics.
Exploration as Organic Semiconductors and Photovoltaic Materials
Indolizine derivatives are being investigated for their potential as organic semiconductors. The planar structure and extended π-conjugation of the indolizine core facilitate intermolecular π-π stacking, which is essential for efficient charge transport in organic electronic devices. The electronic properties of indolizine-based materials can be tuned by introducing electron-donating or electron-withdrawing substituents. The ethyl group at the 3-position in this compound acts as a weak electron-donating group, which can modulate the HOMO and LUMO energy levels of the molecule.
While specific research on this compound as an organic semiconductor is limited, related indolizine structures have shown promise. For instance, multifunctional electron-transporting indolizine derivatives have been developed for use in organic light-emitting diodes (OLEDs). These materials exhibit good morphological and thermal stabilities, along with suitable triplet energy levels, making them effective hosts for phosphorescent dopants. The development of such materials indicates the potential of the broader class of indolizine compounds in organic electronics.
Development of Fluorescent Probes and Dyes
The inherent fluorescence of the indolizine scaffold has led to the development of numerous fluorescent probes and dyes. mdpi.com The emission properties of these compounds can be finely tuned by altering the substitution pattern on the indolizine ring. The carboxylic acid group in this compound offers a convenient point for conjugation to biomolecules or other chemical entities, enabling its use as a fluorescent reporter.
The fluorescence of indolizine derivatives is often sensitive to the local environment, such as polarity and pH, making them suitable for use as sensors. For example, indolizine-based fluorescent probes have been developed for the detection of various analytes. The presence of the ethyl group at the 3-position can influence the quantum yield and Stokes shift of the fluorescence, and these properties would need to be experimentally determined for this compound.
Table 1: Potential Photophysical Properties of Indolizine Derivatives (Note: The following data is illustrative and based on general properties of indolizine derivatives. Specific experimental values for this compound are not readily available in public literature.)
| Property | Potential Value Range | Influencing Factors |
| Absorption Maximum (λ_abs) | 300 - 450 nm | Solvent, Substituents on the indolizine core |
| Emission Maximum (λ_em) | 400 - 600 nm | Solvent, Substituents, Molecular rigidity |
| Fluorescence Quantum Yield (Φ_F) | 0.1 - 0.8 | Molecular structure, Environment (solvent, temperature) |
| Stokes Shift | 50 - 150 nm | Molecular geometry changes upon excitation |
Photoresponsive Materials and Sensitizers
Indolizine derivatives have been explored for their use in photoresponsive materials and as photosensitizers. mdpi.com Photosensitizers are molecules that can absorb light and transfer the energy to other molecules, often leading to the generation of reactive oxygen species. This property is utilized in photodynamic therapy and photocatalysis.
The ability of the indolizine core to absorb light in the UV-visible region and its potential for intersystem crossing to a triplet state are key characteristics for a photosensitizer. The carboxylic acid group of this compound could be used to anchor the molecule to a surface or a larger assembly, a common strategy in the design of heterogeneous photosensitizers. Recent research has shown that indolizine derivatives can be used to enable the rapid uncaging of alcohols and carboxylic acids through red light-induced photooxidation, demonstrating their potential in developing photoresponsive systems. nih.gov The specific efficiency of this compound as a photosensitizer would depend on its triplet state energy and lifetime, which would require experimental investigation.
Role in Catalysis and Ligand Design
The inherent structural features of this compound make it a promising candidate for applications in catalysis and ligand design. The indolizine ring system is a π-electron-rich heterocycle, capable of coordinating with transition metals. chim.it The presence of the carboxylic acid group at the C1 position and the nitrogen atom within the fused ring system allows for potential bidentate or polydentate coordination to a metal center. This chelation can form stable metal complexes, which are central to the design of novel catalysts.
While direct catalytic applications of this compound are not yet extensively documented, the broader family of indolizine derivatives has been explored in the synthesis of ligands for transition metal complexes. The combination of the planar, aromatic indolizine core with a carboxylate binding site could be leveraged to create ligands for various metal-catalyzed reactions, such as cross-coupling, hydrogenation, or oxidation processes. The ethyl group at the C3 position can provide steric influence, potentially inducing selectivity in catalytic transformations. Furthermore, indolizine derivatives are known to be key components in the synthesis of fluorescent materials, suggesting that their metal complexes could also function as photoredox catalysts, utilizing light energy to drive chemical reactions. chim.itrsc.org
Sustainable Synthesis and Green Chemistry Innovations for this compound Production
Recent advancements in synthetic organic chemistry have emphasized the development of environmentally benign methodologies. The synthesis of the indolizine core, and by extension this compound, is an area ripe for green chemistry innovations. Traditional methods for indolizine synthesis often require harsh conditions, toxic metal catalysts, and hazardous organic solvents. nih.gov
Modern approaches are moving towards more sustainable alternatives. A significant development is the use of biocatalysis. For instance, a one-pot synthesis of indolizine derivatives has been successfully achieved using lipases from Candida antarctica (CAL-A and CAL-B) in aqueous buffer solutions. nih.govnih.gov This enzymatic approach not only avoids toxic catalysts and solvents but also shows high catalytic activity and selectivity. nih.gov The efficiency of these biocatalyzed reactions can be further enhanced by non-traditional activation methods like ultrasound irradiation, which leads to pure products in shorter reaction times. nih.gov
Other green strategies applicable to the synthesis of this compound include:
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. acs.org
Use of Greener Solvents: Replacing hazardous organic solvents with water or ionic liquids can drastically reduce the environmental impact of the synthesis. rsc.orgacs.org
Catalyst-Free Reactions: Some protocols have been developed that proceed by simply heating the reactants in a solvent like DMSO, completely avoiding the need for a metal catalyst. rsc.org
Multi-component Reactions: Designing syntheses where multiple starting materials react in a single step to form the final product increases atom economy and reduces waste. acs.orgresearchgate.net
| Method | Catalyst/Mediator | Solvent/Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Biocatalysis | Candida antarctica Lipase A/B | Aqueous Buffer | Eco-friendly, high selectivity, mild conditions. | nih.govnih.gov |
| Ultrasound Irradiation | Candida antarctica Lipase | Aqueous Media | Reduced reaction time, high purity. | nih.gov |
| Microwave-Assisted Synthesis | Basic Alumina | One-pot | Excellent yields, rapid reaction. | acs.org |
| Transition-Metal-Free | TEMPO (oxidant) | N/A | Avoids toxic metals, mild conditions. | organic-chemistry.org |
| Solvent-Free Catalysis | Copper Bromide (CuBr) | Solvent-free | High stereoselectivity and functional group tolerance. | researchgate.net |
Emerging Reactivity Patterns and Unexplored Transformation Pathways
The reactivity of the indolizine ring is well-established, with electrophilic substitution typically occurring at the C3 position due to its high electron density. researchgate.netnih.gov However, in this compound, this position is already substituted. This blockage channels the reactivity towards other positions and functional groups, opening up emerging and unexplored transformation pathways.
Emerging Reactivity:
C-H Functionalization: With the C3 position occupied, recent research focuses on the direct functionalization of other C-H bonds on the indolizine ring. Organocatalytic methods have been developed for C3-alkylation, and similar principles could be adapted for other positions on the substituted ring. rsc.org Furthermore, samarium-catalyzed C(sp3)-H bond activation of 2-alkylazaarenes has been used for indolizine synthesis, suggesting that the ethyl group at C3 could potentially be a handle for further functionalization. organic-chemistry.org
Cycloaddition Reactions: Indolizines are known to participate in [8+2] cycloaddition reactions with electron-deficient alkynes to form larger ring systems called cyclazines. nih.gov The specific substitution pattern of this compound could influence the regioselectivity and reactivity of these cycloadditions, leading to novel polycyclic aromatic structures.
Oxidative Cyclization: Iodine-mediated oxidative cyclization is a powerful tool for forming the indolizine ring. rsc.org Applying these oxidative conditions to the fully formed this compound could lead to interesting dimerization or polymerization products.
Unexplored Pathways:
Decarboxylative Coupling: The carboxylic acid group at the C1 position is a versatile functional handle. It can be used in decarboxylative cross-coupling reactions to introduce a wide variety of substituents at this position, a pathway that remains largely unexplored for this specific compound.
Transformations of the Ethyl Group: The ethyl group at C3 is typically considered a simple substituent. However, it could be a site for selective oxidation to an acetyl group or for benzylic-type halogenation, providing entry into a new range of derivatives.
Metal-Catalyzed Isomerization: Gold- and copper-catalyzed cycloisomerization reactions are used to synthesize indolizines. rsc.orgorganic-chemistry.org Investigating the behavior of this compound under these catalytic conditions could reveal potential skeletal rearrangements or isomerizations to other heterocyclic systems.
| Reaction Type | Typical Position | Description | Reference |
|---|---|---|---|
| Electrophilic Substitution | C3 > C1 | Reactions like nitration, acylation, and halogenation occur preferentially at the electron-rich C3 position. | jbclinpharm.org |
| [8+2] Cycloaddition | Pyrrole Ring | Reaction with dienophiles (e.g., DMAD) to form cycl[3.2.2]azines. | nih.gov |
| C3-Alkylation | C3 | Brønsted acid-catalyzed functionalization with electrophiles. | rsc.org |
| Oxidative Coupling/Cyclization | Ring Formation | Copper/Iodine mediated reactions to construct the indolizine core from simpler precursors. | rsc.orgresearchgate.net |
| Acylation | C3 (preferentially), C1 | Introduction of an acyl group using acid chlorides or anhydrides. | jbclinpharm.org |
Challenges and Opportunities in the Field of Indolizine Carboxylic Acid Chemistry
The chemistry of indolizine carboxylic acids, while promising, faces several challenges that also represent significant opportunities for future research.
Challenges:
Regiocontrol: A primary challenge in the synthesis of polysubstituted indolizines is controlling the regioselectivity of the reactions. Directing substituents to specific positions on the ring, especially when multiple reactive sites are available, can be difficult. organic-chemistry.org
Stereoselective Synthesis: The development of enantioselective syntheses of chiral indolizine derivatives is still in its early stages. researchgate.net Creating chiral centers with high stereocontrol, particularly adjacent to the ring, remains a significant hurdle. organic-chemistry.org
Functional Group Tolerance: While many modern synthetic methods show broad functional group tolerance, some of the more advanced catalytic systems can be sensitive to particular functional groups, limiting the molecular complexity that can be readily accessed. researchgate.net
Stability: Certain substituted indolizines can be unstable, particularly towards oxidation or strong acids, which can complicate their synthesis, purification, and storage. jbclinpharm.org
Opportunities:
Development of Novel Catalysts: There is a vast opportunity to design new catalytic systems—including organocatalysts, biocatalysts, and transition metal complexes—that offer higher efficiency, selectivity, and broader substrate scope for the synthesis and functionalization of indolizine carboxylic acids. nih.govresearchgate.netrsc.org
Applications in Materials Science: The strong fluorescence exhibited by many indolizine derivatives makes them ideal candidates for use in organic light-emitting diodes (OLEDs) and as dyes for dye-sensitized solar cells (DSSCs). rsc.org Tailoring the structure of compounds like this compound could lead to materials with optimized photophysical properties.
Medicinal Chemistry Scaffolds: The indolizine core is a "privileged scaffold" found in many biologically active compounds. chim.it There is a significant opportunity to use this compound as a starting point for the synthesis of new therapeutic agents, for example, by creating hybrid molecules where it is linked to other known pharmacophores. mdpi.com
Exploring Uncharted Chemical Space: The unique electronic and steric environment of this compound provides a platform to explore new and unconventional reactivity, leading to the discovery of novel chemical transformations and the creation of molecular architectures that are currently inaccessible.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
